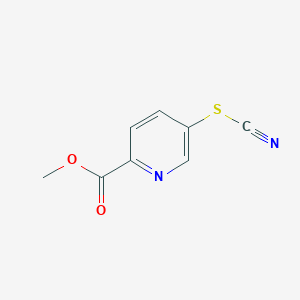
5-Thiocyanatopyridine-2-carboxylic acid methyl ester
Número de catálogo B8355856
Peso molecular: 194.21 g/mol
Clave InChI: UJJRGMVYUSITKO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04036965
Procedure details


To the solution of 28.3 g of 5-aminopyridine-2-carboxylic acid methyl ester in 80 ml of 20% sulfuric acid, cooled to -4°, the solution of 14.31 g of sodium nitrite in 30 ml of water is added dropwise while stirring and maintaining the temperature below 0°. Thereafter the mixture is stirred for 15 minutes below 0° and the mixture of 28 g of potassium thiocyanate and 8 g of cuprous thiocyanate is added portionwise to said solution. Each addition causes evolution of gas and a black oil to separate. With continued stirring the oil again dissolves and the solution is stirred for 3 hours. It is extracted with methylene chloride, the extract filtered and evaporated, to yield the 5-thiocyanatopyridine-2-carboxylic acid methyl ester.




Name
potassium thiocyanate
Quantity
28 g
Type
reactant
Reaction Step Three

[Compound]
Name
cuprous thiocyanate
Quantity
8 g
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8](N)=[CH:7][N:6]=1)=[O:4].N([O-])=O.[Na+].[S-:16][C:17]#[N:18].[K+]>S(=O)(=O)(O)O.O>[CH3:1][O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([S:16][C:17]#[N:18])=[CH:7][N:6]=1)=[O:4] |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
28.3 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=NC=C(C=C1)N
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Two
|
Name
|
|
|
Quantity
|
14.31 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
potassium thiocyanate
|
|
Quantity
|
28 g
|
|
Type
|
reactant
|
|
Smiles
|
[S-]C#N.[K+]
|
[Compound]
|
Name
|
cuprous thiocyanate
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature below 0°
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Thereafter the mixture is stirred for 15 minutes below 0°
|
|
Duration
|
15 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added portionwise
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Each addition
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
a black oil to separate
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
With continued stirring the oil
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
again dissolves
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution is stirred for 3 hours
|
|
Duration
|
3 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
It is extracted with methylene chloride
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the extract filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=NC=C(C=C1)SC#N
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
